molecular formula C14H14I3N3O5 B8598410 3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid CAS No. 49755-81-9

3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid

Cat. No.: B8598410
CAS No.: 49755-81-9
M. Wt: 684.99 g/mol
InChI Key: PGMIGSJOVKTOBC-UHFFFAOYSA-N
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Description

3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including an acetamido group, a methylcarbamoyl group, and three iodine atoms attached to a benzoyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid involves multiple steps, starting with the preparation of the benzoyl ring with iodine substituents. The acetamido and methylcarbamoyl groups are then introduced through a series of reactions, including acylation and amidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetamido group to an amine.

    Substitution: The iodine atoms on the benzoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoyl ring.

Scientific Research Applications

3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The iodine atoms contribute to its radiopacity, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid
  • This compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and iodine atoms.

Properties

CAS No.

49755-81-9

Molecular Formula

C14H14I3N3O5

Molecular Weight

684.99 g/mol

IUPAC Name

3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid

InChI

InChI=1S/C14H14I3N3O5/c1-5(21)20-12-10(16)7(13(24)18-2)9(15)8(11(12)17)14(25)19-4-3-6(22)23/h3-4H2,1-2H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)

InChI Key

PGMIGSJOVKTOBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NCCC(=O)O)I)C(=O)NC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

From 100.0 g. (0.155 mole) of N-(3-methylaminocarbonyl-5-amino-2,4,6-triiodobenzoyl)-β-alanine (IX c), m.p. about 190° C., in 190 ml. of dimethylacetamide, 70.1 g. (66.0%) of the above product, m.p. 295°-297° C. (under decomposition) is obtained with the addition of 28.7 ml. of acetyl chloride analogously to Example 14 and after reprecipitation from aqueous ammonia with hydrochloric acid.
Name
N-(3-methylaminocarbonyl-5-amino-2,4,6-triiodobenzoyl)-β-alanine
Quantity
0.155 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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